molecular formula C9H9IN6 B3858211 3-iodobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

3-iodobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

Cat. No.: B3858211
M. Wt: 328.11 g/mol
InChI Key: HNOYYOOLZZTGEV-LFYBBSHMSA-N
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Description

3-Iodobenzaldehyde is used as an organic reagent . It can be prepared by the iodination of benzaldehyde using 1,3-diiodo-5,5-dimethylhydantoin in sulfuric acid . 4-Amino-4H-1,2,4-triazole is a heterocyclic compound .


Synthesis Analysis

The synthesis of 4-amino-4H-1,2,4-triazole derivatives has been reported in the literature . A novel series of pyrazolyl [1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques like IR, NMR, and Mass spectroscopy .


Chemical Reactions Analysis

The reaction between triazole and arylidene malononitriles in DMF afforded Schiff base compounds . The same products were synthesized via the reaction of triazole with the corresponding aromatic aldehydes .


Physical and Chemical Properties Analysis

4-Amino-4H-1,2,4-triazole is a crystalline compound with a melting point of 84-86 °C .

Safety and Hazards

The safety information for 4-Amino-4H-1,2,4-triazole indicates that it may cause eye irritation, skin irritation, and may be harmful if inhaled . Similarly, 3-Iodobenzaldehyde may cause eye irritation, skin irritation, and may be harmful if inhaled .

Future Directions

The synthesis of novel 1,2,4-triazole derivatives containing pyrazole moiety is a significant and absorbing research topic in organic chemistry due to their wide range of pharmaceutical activities . Future research could focus on synthesizing new derivatives and studying their biological activities.

Properties

IUPAC Name

3-N-[(E)-(3-iodophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN6/c10-8-3-1-2-7(4-8)5-12-14-9-15-13-6-16(9)11/h1-6H,11H2,(H,14,15)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOYYOOLZZTGEV-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C=NNC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)/C=N/NC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 2
3-iodobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 3
3-iodobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 4
3-iodobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 5
3-iodobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 6
3-iodobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

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